![molecular formula C8H7FN2 B6358206 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256808-74-8](/img/structure/B6358206.png)

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

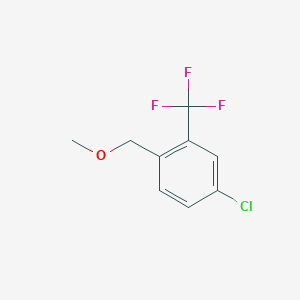

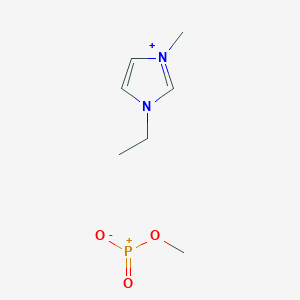

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5FN2 . It is a solid substance and its molecular weight is 136.13 . The IUPAC name for this compound is 5-fluoro-1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives has been reported in several studies . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringFc1cnc2[nH]ccc2c1 . This indicates that the compound contains a fluorine atom attached to a pyrrolopyridine ring . Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine are not detailed in the search results, the compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have been synthesized for their potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a solid substance . Its molecular weight is 136.13 . The compound’s InChI key is BALBNSFYMXBWNM-UHFFFAOYSA-N .科学研究应用

Cancer Therapy

The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation .

Treatment of Hyperglycemia

The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia . It could be beneficial for treating type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of Vericiguat

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate for the preparation of vericiguat, can be synthesized from 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine . Vericiguat is a medication used to treat heart failure .

Antimicrobial Activity

Pyrrolopyrazine derivatives, which can be synthesized from 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine, have shown antimicrobial activity . These compounds could potentially be used in the development of new antimicrobial drugs .

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity . This suggests that 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine could be used in the synthesis of new anti-inflammatory medications .

Antiviral Activity

Compounds derived from 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine have exhibited antiviral activities . This indicates potential applications in the development of antiviral drugs .

安全和危害

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements associated with the compound are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements are P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container to an approved waste disposal plant .

未来方向

作用机制

Target of Action

The primary target of 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine acts as an inhibitor to FGFR, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound’s interaction with FGFR affects the FGF–FGFR axis, which is involved in various signal transduction pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially disrupt these pathways and halt the progression of these cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro studies have shown that the compound can inhibit cancer cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .

属性

IUPAC Name |

5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKDGKZBLKTHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)

![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)